N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide
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Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both dimethylamino and phenethyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with phenethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxalamide derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted dimethylamino groups.
Scientific Research Applications
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide
- N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide
Uniqueness
N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide stands out due to its specific combination of dimethylamino and phenethyl groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-23(2)18-10-8-17(9-11-18)13-15-22-20(25)19(24)21-14-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNBXLEGPGBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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